molecular formula C15H12N4O4 B2890687 (E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl furan-2-carboxylate CAS No. 301333-15-3

(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl furan-2-carboxylate

Cat. No.: B2890687
CAS No.: 301333-15-3
M. Wt: 312.285
InChI Key: MNQKGNGDCDQZGJ-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl furan-2-carboxylate is a useful research compound. Its molecular formula is C15H12N4O4 and its molecular weight is 312.285. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

One research avenue involves the synthesis of derivatives with antibacterial properties. For instance, the synthesis of methyl esters of 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acids and their subsequent hydrolysis to acids showed potential in antibacterial applications. X-ray diffraction was used to elucidate the structure of these compounds, highlighting the location of the oscillating hydrogen atom in the triazole ring, an aspect critical for understanding their activity (Iradyan et al., 2014).

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds, such as the creation of new azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan analogues, showcases the diverse chemical applications of furan derivatives. These compounds were synthesized through reactions involving morpholino enamines, demonstrating the versatility of furan derivatives in forming complex heterocyclic structures (Fujimori et al., 1986).

Antiprotozoal Agents

Another study focused on the development of antiprotozoal agents, highlighting the synthesis of compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt. These compounds exhibited strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, underscoring the therapeutic potential of furan derivatives in this area (Ismail et al., 2004).

Chemical Modifications and Applications

The chemical modification and synthesis of 3,3-Dimethyl-1H, 3H-furo[4,3-b][1,5]benzothiazepin-1-one, including cycloaddition reactions, demonstrate the compound's utility in generating novel chemical structures. This work exemplifies the broad range of chemical reactions applicable to furan derivatives, enabling the creation of complex molecules for various scientific applications (Matsuo et al., 1995).

Properties

IUPAC Name

[2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4/c1-21-14-7-11(8-18-19-9-16-17-10-19)4-5-12(14)23-15(20)13-3-2-6-22-13/h2-10H,1H3/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQKGNGDCDQZGJ-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NN=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.